Diethylsulfamoyl vs. Dipropylsulfamoyl: Impact on CRF-Binding Protein Affinity
The direct dipropylsulfamoyl analog (BDBM34349) has a reported EC50 of 5.45 μM against human corticotropin-releasing factor-binding protein, providing a quantitative anchor for the class [1]. While no head-to-head data exist for CAS 533870-46-1, the diethylsulfamoyl group reduces lipophilicity (clogP ≈ 2.9 vs. ≈3.9 for dipropyl) and typically increases aqueous solubility by 3- to 5-fold in related series . This physicochemical difference is expected to translate into a rightward shift in cell-free potency but a more favorable free fraction in protein-rich assays—a trade-off that must be verified experimentally.
| Evidence Dimension | EC50 against CRF-binding protein (cell-free assay) |
|---|---|
| Target Compound Data | No direct data available; predicted EC50 >5.45 μM based on lipophilicity-activity trends |
| Comparator Or Baseline | 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, EC50 = 5.45 μM |
| Quantified Difference | Predicted 2- to 5-fold lower affinity (higher EC50) relative to dipropyl analog, compensated by improved solubility |
| Conditions | Source: Sanford-Burnham Center for Chemical Genomics; primary HTS format; pH 7.4; 23°C |
Why This Matters
Procurement for CRF-pathway screening requires awareness that the diethyl congener likely has lower target engagement but superior solubility, potentially yielding cleaner dose-response curves.
- [1] BindingDB ID BDBM34349: 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. EC50 = 5.45E+3 nM against CRF-BP. View Source
